1-(2-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(16)15-8-4-5-13(15)12-9-11(17-2)6-7-14(12)18-3/h6-7,9,13H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKPYMQSFICYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone typically involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(2-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone has shown promise in the field of medicinal chemistry due to its structural similarity to various psychoactive substances. Its derivatives are being investigated for their potential effects on neurotransmitter systems, particularly in relation to mood disorders and cognitive enhancement.
Case Study: Neuropharmacological Effects
Research has indicated that compounds with similar structures can modulate serotonin receptors, which are crucial in treating depression and anxiety disorders. For instance, studies have shown that modifications in the pyrrolidine ring may enhance binding affinity to serotonin receptors, leading to potential therapeutic applications .
Cosmetic Formulation
The compound is also being explored for its applications in cosmetic formulations. Its properties can contribute to skin care products by acting as a stabilizer or an active ingredient that enhances skin hydration and texture.
Case Study: Topical Formulations
A study highlighted the development of topical formulations incorporating this compound. The formulation was evaluated for its stability and efficacy in improving skin hydration. Results indicated that the compound could enhance the sensory attributes of creams while maintaining stability over time .
Polymer Science
In polymer science, this compound is being investigated for its role as a monomer or additive in the synthesis of novel polymers. These polymers can exhibit unique properties such as improved mechanical strength and thermal stability.
Case Study: Polymer Development
Recent advancements have shown that incorporating this compound into polymer matrices can lead to materials with enhanced barrier properties and reduced volatility of active ingredients in cosmetic applications . This is particularly beneficial for formulations requiring prolonged stability and efficacy.
Summary of Applications
Mechanism of Action
The mechanism of action of 1-(2-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical and Reactivity Differences
- Electrophilic Reactivity : The chloro-substituted analogue (CAS 554442-53-4) demonstrates higher reactivity in nucleophilic substitution reactions compared to the methoxy-rich target compound .
- Solubility and Lipophilicity : The 4-chlorophenyl substituent in increases lipophilicity (clogP ~3.5), whereas the target compound’s methoxy groups improve aqueous solubility .
Biological Activity
1-(2-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 249.31 g/mol. The compound consists of a pyrrolidine ring substituted with a 2,5-dimethoxyphenyl group attached to an ethanone moiety. This structural arrangement is significant as it influences the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions can vary, impacting the yield, which ranges from 50% to over 70% depending on the methodology employed.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing similar functional groups can inhibit various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HEPG2 (liver cancer) | 1.18 ± 0.14 |
| Compound B | MCF7 (breast cancer) | 0.67 |
| Compound C | HCT-116 (colon cancer) | 0.80 |
| Compound D | PC-3 (prostate cancer) | 0.87 |
These findings suggest that modifications in the structure can lead to enhanced efficacy against specific cancer types .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It may modulate enzyme activity or receptor signaling pathways, thereby influencing cellular processes such as apoptosis and proliferation. Understanding these interactions is crucial for elucidating its pharmacological profile .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on CDK9 Inhibitors : A comparative modeling study explored selectivity and structure-activity relationships among CDK9 inhibitors, revealing insights into how structural variations impact biological activity .
- Anticancer Activity Evaluation : Research conducted on various synthesized derivatives demonstrated promising cytotoxic effects across multiple cancer cell lines, with some compounds exhibiting IC50 values significantly lower than established anticancer drugs .
Q & A
Q. What interdisciplinary approaches resolve structural-activity paradoxes (e.g., high binding affinity but low efficacy)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
